4-{[(2,3-dimethylphenyl)amino]methyl}-7-methoxy-2H-chromen-2-one
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Overview
Description
4-{[(2,3-dimethylphenyl)amino]methyl}-7-methoxy-2H-chromen-2-one is a synthetic organic compound belonging to the chromenone family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2,3-dimethylphenyl)amino]methyl}-7-methoxy-2H-chromen-2-one typically involves the condensation of 7-methoxy-4-methylcoumarin with 2,3-dimethylaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization from a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles such as solvent-free conditions and the use of environmentally benign catalysts can be employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-{[(2,3-dimethylphenyl)amino]methyl}-7-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted chromenone derivatives.
Scientific Research Applications
4-{[(2,3-dimethylphenyl)amino]methyl}-7-methoxy-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in the study of enzyme activities and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of dyes, sensors, and other functional materials.
Mechanism of Action
The mechanism of action of 4-{[(2,3-dimethylphenyl)amino]methyl}-7-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 7-amino-4-methylcoumarin
- 4-methyl-7-aminocoumarin
- 4-methyl-2H-chromen-2-one
Uniqueness
4-{[(2,3-dimethylphenyl)amino]methyl}-7-methoxy-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,3-dimethylphenylamino group enhances its binding affinity to certain molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
4-[(2,3-dimethylanilino)methyl]-7-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-12-5-4-6-17(13(12)2)20-11-14-9-19(21)23-18-10-15(22-3)7-8-16(14)18/h4-10,20H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOAIQFJHILTGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NCC2=CC(=O)OC3=C2C=CC(=C3)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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